Scaffold Utility: N-Benzyl-1H-1,2,4-triazol-5-amine Enables Nanomolar FXIIa and Thrombin Inhibition as Demonstrated by Close Acylated Analogs
While the unacylated N-benzyl-1H-1,2,4-triazol-5-amine itself has not been directly evaluated, its close acylated analogs within the same scaffold class exhibit potent, nanomolar inhibition of key coagulation factors. Specifically, derivative 21i (an acylated 1,2,4-triazol-5-amine) inhibits factor XIIa with an IC50 of 29 nM, and derivative 21m inhibits thrombin with an IC50 of 27 nM [1]. This demonstrates the intrinsic potential of the N-benzyl-1,2,4-triazol-5-amine core for further functionalization to achieve high target potency.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly evaluated in this study. |
| Comparator Or Baseline | Acylated 1,2,4-triazol-5-amine derivatives (21i: IC50 = 29 nM vs FXIIa; 21m: IC50 = 27 nM vs thrombin) |
| Quantified Difference | Potency is achieved upon acylation; the parent scaffold provides a viable starting point. |
| Conditions | In vitro enzyme inhibition assays against human coagulation factor XIIa and thrombin. |
Why This Matters
This evidence validates the 1,2,4-triazol-5-amine scaffold for high-value anticoagulant drug discovery programs, justifying procurement for medicinal chemistry optimization.
- [1] Korff, M., Imberg, L., Will, J. M., et al. (2020). Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action. Journal of Medicinal Chemistry, 63(21), 12670-12688. doi:10.1021/acs.jmedchem.0c01253 View Source
